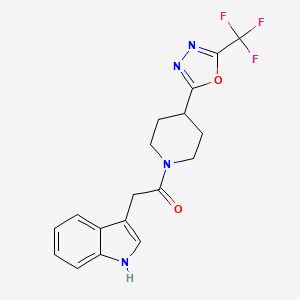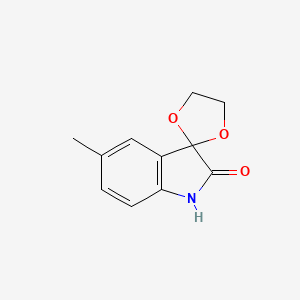
3-(1',3'-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis Techniques
A significant application of indole derivatives involves the development of efficient synthesis methods. For instance, the use of catalyst-free, one-pot, three-component reactions offers a facile route to functionalized dihydro-1H-indol-4(5H)-ones, highlighting the versatility of indole frameworks in organic synthesis (Wang & Shi, 2013). Similarly, the regioselective formation of bis-indole derivatives through microwave-assisted reactions demonstrates the adaptability of indole compounds in creating complex molecular architectures (Fu et al., 2013).
Medicinal Chemistry Applications
Indole derivatives are prominent in medicinal chemistry due to their biological activities. Research into 1,3-dihydro-2H-indol-2-ones derivatives has uncovered a wide range of biodynamic activities, including antibacterial, antifungal, and antitubercular properties, which underscores their potential in drug development (Akhaja & Raval, 2011). Another study highlighted the regioselective acylation of 3-methylindole, presenting a straightforward method for synthesizing 3-(2-oxoalkyl)indoles, further showcasing the chemical diversity accessible through modifications of the indole scaffold (Pal et al., 2004).
Material Science and Biochemistry
In the realm of material science and biochemistry, indole derivatives have been investigated for their potential in forming stable vesicles, which could have implications for drug delivery systems and understanding membrane interactions in biological systems. The study on the formation of stable vesicles from N- or 3-alkylindoles suggests that indole derivatives could mimic natural processes, such as tryptophan acting as a membrane anchor in proteins (Abel et al., 2000).
properties
IUPAC Name |
5'-methylspiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-2-3-9-8(6-7)11(10(13)12-9)14-4-5-15-11/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKVUWUYWCGLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1',3'-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



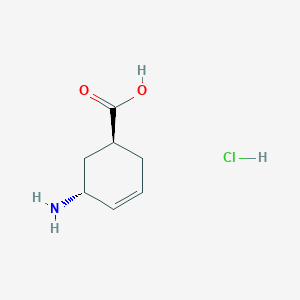
![N-[[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]prop-2-enamide](/img/structure/B2971183.png)
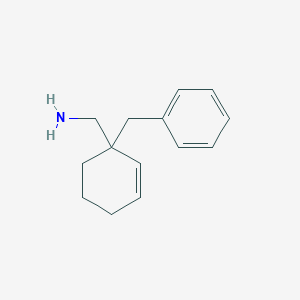
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,4-dimethylphenyl)sulfonyl)pyrrolidine](/img/structure/B2971187.png)


![(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2971190.png)
![(Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2971193.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2971195.png)
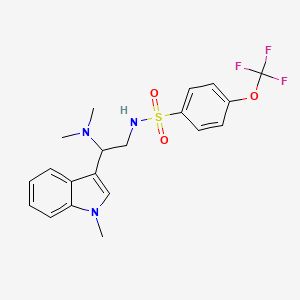
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide](/img/structure/B2971198.png)
